3-Amino-7-chlorobenzisoxazole
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Overview
Description
3-Amino-7-chlorobenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chlorobenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronitrobenzene with hydroxylamine to form 2-chloro-3-nitrobenzisoxazole, which is then reduced to this compound . The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chlorobenzisoxazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzisoxazoles depending on the nucleophile used.
Scientific Research Applications
3-Amino-7-chlorobenzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of functional materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-7-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chlorobenzisoxazole
- 3-Amino-7-fluorobenzisoxazole
- 3-Amino-7-bromobenzisoxazole
Uniqueness
3-Amino-7-chlorobenzisoxazole is unique due to the specific positioning of the amino and chloro groups on the benzisoxazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-chloro-2,1-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJZWERXISLURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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